Acid citrate dextrose

Description

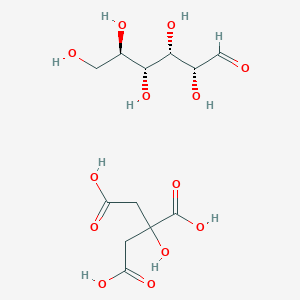

Structure

2D Structure

Properties

CAS No. |

13838-07-8 |

|---|---|

Molecular Formula |

C12H20O13 |

Molecular Weight |

372.28 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1 |

InChI Key |

IJRKANNOPXMZSG-SSPAHAAFSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

13838-07-8 |

Synonyms |

ACD solution ACD-A solution acid citrate dextrose |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acid Citrate Dextrose as an Anticoagulant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Citrate (B86180) Dextrose (ACD) is a widely utilized anticoagulant solution critical for the preservation of whole blood and blood components intended for transfusion and research purposes. Its efficacy lies in a multi-faceted mechanism that not only prevents coagulation but also maintains the metabolic viability of cellular components, particularly erythrocytes. This technical guide provides a comprehensive examination of the mechanism of action of ACD, detailing the synergistic roles of its constituent components: sodium citrate, citric acid, and dextrose. This document outlines the biochemical pathways influenced by ACD, presents quantitative data on its effects on blood parameters, and provides detailed experimental protocols for the assessment of its anticoagulant and preservative properties.

Introduction

The ability to store blood and its components outside the body is fundamental to modern medicine and biomedical research. The prevention of coagulation is a primary challenge in this process. Acid Citrate Dextrose (ACD) solution was developed to address this challenge, offering a sterile, non-pyrogenic solution that effectively inhibits the clotting cascade while supporting cellular integrity during storage.[1] This guide delves into the core mechanisms by which ACD achieves its anticoagulant and preservative effects, providing the technical detail necessary for researchers and professionals in the field.

The Components of this compound and Their Functions

ACD solution is a precisely formulated aqueous solution of sodium citrate, citric acid, and dextrose.[2] Two primary formulations are in common use, ACD-A and ACD-B, which differ in the concentration of their components.[3]

Table 1: Composition of ACD-A and ACD-B Solutions [4]

| Component | ACD-A (g/L) | ACD-B (g/L) |

| Trisodium Citrate (dihydrate) | 22.0 | 13.2 |

| Citric Acid (anhydrous) | 7.3 | 4.4 |

| Dextrose (monohydrate) | 24.5 | 14.7 |

Sodium Citrate: The Primary Anticoagulant

The cornerstone of ACD's anticoagulant activity is sodium citrate. Citrate ions (C₆H₅O₇³⁻) are potent chelating agents that bind to free calcium ions (Ca²⁺) in the blood.[5] Calcium is an essential cofactor (Factor IV) for several key enzymatic reactions in the coagulation cascade.[6] By sequestering ionized calcium, citrate forms a soluble, non-ionized calcium-citrate complex, effectively removing calcium from the biochemical reactions that lead to clot formation.[2]

Citric Acid: pH Regulation and Stability

Citric acid acts as a buffer, maintaining the pH of the anticoagulated blood within a specific range.[7] The acidic environment created by citric acid serves two primary purposes:

-

Inhibition of Glycolysis: A lower pH helps to retard the rate of glycolysis in red blood cells, thereby preserving their energy stores over a longer period.[7]

-

Prevention of Caramelization: The acidic pH prevents the caramelization of dextrose during the heat sterilization (autoclaving) of the ACD solution.[7]

Dextrose: A Substrate for Cellular Metabolism

Dextrose, a form of glucose, is included in the ACD solution to provide an energy source for red blood cells during storage.[7] Erythrocytes lack mitochondria and rely solely on anaerobic glycolysis for the production of adenosine (B11128) triphosphate (ATP). ATP is crucial for maintaining the structural integrity of the red blood cell membrane, the function of ion pumps, and overall cell viability.[1]

Mechanism of Action: A Detailed Look

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminates in the formation of a stable fibrin (B1330869) clot. Several of these steps are calcium-dependent. By chelating ionized calcium, citrate effectively inhibits the activity of these factors, thereby halting the cascade.

The following diagram illustrates the points in the coagulation cascade where the absence of free calcium ions, due to chelation by citrate, prevents the progression of clotting.

Preservation of Red Blood Cell Viability

The long-term storage of red blood cells is critically dependent on the maintenance of their metabolic function and structural integrity. ACD solution contributes to this preservation through several mechanisms:

-

Energy Supply: Dextrose in the solution is taken up by red blood cells and metabolized through glycolysis to produce ATP.[7]

-

Maintenance of 2,3-Diphosphoglycerate (2,3-DPG): 2,3-DPG is a crucial regulator of hemoglobin's oxygen affinity. While its levels decline during storage in ACD, the presence of dextrose and the controlled pH help to mitigate this decrease compared to non-preserved blood.[8][9]

-

pH Control: The acidic environment helps to reduce the rate of metabolic decline.[7]

Quantitative Effects of this compound

The addition of ACD to whole blood results in measurable changes in several key biochemical parameters.

Table 2: Effect of ACD-A on Ionized Calcium and Platelet Function in Canine Blood [10]

| Parameter | 3.8% Sodium Citrate PRP | ACD-A PRP |

| pH | 7.56 ± 0.04 | 7.05 ± 0.06 |

| Ionized Calcium (mmol/L) | 0.22 ± 0.02 | 0.19 ± 0.01 |

| Platelet Count (x10³/µL) | 262 ± 34 | 256 ± 26 |

Table 3: Decline of ATP and 2,3-DPG in Red Blood Cells Stored in ACD Solution [1]

| Storage Time | ATP (% of initial) | 2,3-DPG (% of initial) |

| 2 Weeks | Similar level to initial | Considerably increased |

| 3 Weeks | Considerably increased | Considerably increased |

Note: The data in Table 3 is qualitative based on the provided search result. More specific quantitative data over a longer storage period would require further targeted studies.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the key effects of ACD on blood components.

Measurement of Ionized Calcium

Objective: To quantify the concentration of free calcium ions in plasma after anticoagulation with ACD.

Materials:

-

Whole blood collected in ACD tubes (A or B).

-

Ion-selective electrode (ISE) analyzer.

-

Calibrators and quality control materials for the ISE analyzer.

-

Centrifuge.

-

Pipettes and tips.

Protocol:

-

Collect whole blood into an ACD vacutainer tube, ensuring proper fill volume to maintain the correct blood-to-anticoagulant ratio.[11]

-

Gently invert the tube 8-10 times to ensure thorough mixing.

-

Process the sample as soon as possible. If immediate analysis is not possible, store the sample anaerobically at 4°C for no longer than 2 hours.[12]

-

Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature to separate the plasma.[11]

-

Carefully aspirate the plasma without disturbing the buffy coat.

-

Calibrate the ISE analyzer according to the manufacturer's instructions.

-

Run quality control samples to ensure the analyzer is performing within specified limits.

-

Introduce the plasma sample into the ISE analyzer.

-

Record the ionized calcium concentration, typically reported in mmol/L.[12]

Measurement of ATP and 2,3-DPG in Stored Red Blood Cells

Objective: To determine the intracellular concentrations of ATP and 2,3-DPG in erythrocytes stored in ACD solution over time.

Materials:

-

Packed red blood cells stored in ACD solution.

-

Perchloric acid (PCA), 0.6 M.

-

Potassium carbonate (K₂CO₃), 2 M.

-

Spectrophotometer.

-

Commercially available enzymatic assay kits for ATP and 2,3-DPG.

-

Centrifuge.

-

Pipettes and tips.

Protocol:

-

At specified time points during storage (e.g., day 0, 7, 14, 21, 28, 35, 42), aseptically remove an aliquot of the packed red blood cells.

-

Lysis and Deproteinization:

-

Mix a known volume of packed red blood cells with 4 volumes of ice-cold 0.6 M PCA.

-

Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Neutralization:

-

Add 2 M K₂CO₃ dropwise to the supernatant while vortexing until the pH reaches 6.5-7.0. The formation of a precipitate (potassium perchlorate) will occur.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitate.

-

The resulting supernatant is the neutralized extract containing ATP and 2,3-DPG.

-

-

Enzymatic Assay:

-

Calculation:

-

Calculate the concentrations of ATP and 2,3-DPG in the extract based on the change in absorbance and the molar extinction coefficient of NADH/NADPH.

-

Normalize the results to the hemoglobin concentration of the original red blood cell sample, expressing the final values as µmol/g Hb.

-

Flow Cytometry Analysis of Platelet Activation

Objective: To assess the level of platelet activation in blood anticoagulated with ACD by measuring the surface expression of activation markers.

Materials:

-

Whole blood collected in ACD tubes.

-

Phosphate-buffered saline (PBS).

-

Bovine serum albumin (BSA).

-

Fluorescently conjugated monoclonal antibodies against platelet activation markers (e.g., anti-CD62P-PE for P-selectin, PAC-1-FITC for the activated form of GPIIb/IIIa).[15][16]

-

Isotype control antibodies.

-

Platelet agonists (e.g., ADP, thrombin) for positive controls.

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Protocol:

-

Collect whole blood into ACD tubes and allow it to rest at room temperature for 30 minutes to allow platelets to return to a resting state.[16]

-

Antibody Staining:

-

In a series of flow cytometry tubes, add 5 µL of whole blood.

-

To each tube, add the appropriate fluorescently labeled antibodies (e.g., anti-CD62P-PE and PAC-1-FITC) and isotype controls.

-

For a positive control, add a platelet agonist (e.g., ADP to a final concentration of 20 µM) to a separate tube before adding the antibodies.

-

Gently mix and incubate for 20 minutes at room temperature in the dark.

-

-

Fixation:

-

Add 1 mL of 1% paraformaldehyde to each tube to fix the cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.

-

Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.

-

Acquire at least 10,000 events within the platelet gate for each sample.

-

Analyze the percentage of platelets positive for each activation marker and the mean fluorescence intensity (MFI).[15]

-

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the anticoagulant mechanism and a typical experimental workflow for assessing red blood cell viability.

References

- 1. A Comparative Study on the ATP and 2,3-DPG Levels in Stored Blood After Rejuvenation [bloodresearch.or.kr]

- 2. alliedguru.com [alliedguru.com]

- 3. sinymedical.com [sinymedical.com]

- 4. SKG Medical FAQ - Your Questions Answered [skgmed.com]

- 5. droracle.ai [droracle.ai]

- 6. Coagulation Testing in the Core Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Storage of Blood Components and its Significance | [meditropics.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Restoration of blood 2,3-diphosphoglycerate levels in multi-transfused patients: effect of organic and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of anticoagulant on pH, ionized calcium concentration, and agonist-induced platelet aggregation in canine platelet-rich plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.co.uk [idexx.co.uk]

- 12. Ionized calcium [acutecaretesting.org]

- 13. 2,3-Diphosphoglycerate Concentrations in Autologous Salvaged Versus Stored Red Blood Cells and in Surgical Patients After Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Biochemical properties of acid citrate dextrose solution in blood preservation.

An In-depth Technical Guide on the Biochemical Properties of Acid Citrate (B86180) Dextrose Solution in Blood Preservation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biochemical properties of Acid Citrate Dextrose (ACD) solution and its critical role in the preservation of whole blood and its components. This document details the solution's formulation, its mechanism of action, and the significant biochemical alterations that occur during storage. Quantitative data is presented in structured tables, key experimental methodologies are described in detail, and crucial biochemical pathways and workflows are visualized to facilitate a deeper understanding.

Introduction to this compound (ACD) Solution

This compound (ACD) is a sterile anticoagulant solution integral to blood banking and transfusion medicine.[1][2] Developed in 1943 by Loutit et al., it represented a significant advancement in blood preservation technology, extending the viable storage period of whole blood to 21 days.[3] Its formulation is meticulously designed to prevent coagulation while supporting the metabolic needs of red blood cells (RBCs) to maintain their function and integrity during storage.[4][5]

Formulation and Mechanism of Action

ACD solution is available in two standard formulations, designated Solution A (ACD-A) and Solution B (ACD-B), with differing concentrations of their constituent components.[1][3]

Table 1: Composition of ACD Solutions [1][3][4]

| Component | ACD-A ( g/1000 mL) | ACD-B ( g/1000 mL) |

| Citric Acid (anhydrous) | 7.3 | 4.4 |

| Sodium Citrate (dihydrate) | 22.0 | 13.2 |

| Dextrose (monohydrate) | 24.5 | 14.7 |

The biochemical activity of ACD solution is a concert of its three components:

-

Citrate: The primary anticoagulant, citrate, functions by chelating ionized calcium in the blood.[2][6] Calcium is an indispensable cofactor in the enzymatic cascade of blood coagulation. By binding to calcium and forming a non-ionized calcium-citrate complex, citrate effectively halts the coagulation process.[2][7]

-

Dextrose: This simple sugar serves as the primary energy substrate for red blood cells.[1][6] RBCs, lacking mitochondria, are entirely dependent on glycolysis to generate Adenosine (B11128) Triphosphate (ATP). ATP is vital for maintaining the structural integrity of the cell membrane, powering ion pumps, and preserving the biconcave shape necessary for microcirculatory passage.

-

Citric Acid: The inclusion of citric acid imparts an acidic pH to the solution, which helps to prevent the caramelization of dextrose during autoclaving.[3][5] This acidic environment also initially slows the rate of glycolysis, preventing a rapid and damaging drop in pH due to lactic acid accumulation in the early stages of storage.

Key Biochemical Changes During Blood Storage

The storage of blood in ACD solution induces a series of well-characterized biochemical and morphological changes, collectively termed the "storage lesion."[8][9] These alterations progressively impact the quality and efficacy of the stored blood.

Red Blood Cell Metabolism and Viability

The central aim of blood preservation is to sustain the viability and functionality of red blood cells. This is intrinsically linked to the cell's capacity to maintain adequate levels of ATP and 2,3-diphosphoglycerate (2,3-DPG).

-

ATP Depletion: ATP is fundamental for RBC membrane stability and function. Over the storage period, ATP concentrations steadily decline as glycolytic activity wanes.[10] This energy deficit leads to alterations in the RBC membrane, resulting in increased fragility and morphological changes.

-

2,3-DPG Depletion: 2,3-diphosphoglycerate is a critical allosteric effector that modulates the oxygen affinity of hemoglobin. A decrease in 2,3-DPG levels, a hallmark of the storage lesion, leads to a "left shift" in the oxygen-hemoglobin dissociation curve, signifying an increased affinity of hemoglobin for oxygen and consequently, impaired oxygen release to the tissues.[10][11][12]

-

pH Decrease: The metabolic activity of stored RBCs, though slowed, continues to produce lactic acid, leading to a gradual decrease in the pH of the unit.[13] This increasingly acidic environment further inhibits key glycolytic enzymes, exacerbating the decline in ATP and 2,3-DPG synthesis.

-

Hemolysis: The progressive degradation of the RBC membrane throughout storage leads to hemolysis, the release of free hemoglobin into the plasma.[14] The level of hemolysis is a critical quality indicator for stored blood, with established limits to ensure transfusion safety.[14][15]

Table 2: Summary of Quantitative Biochemical Changes in ACD-A Stored Blood (1-6°C)

| Storage Duration (Days) | ATP Levels (% of initial) | 2,3-DPG Levels (% of initial) | Plasma pH | Hemolysis (%) |

| 0 | 100 | 100 | ~7.0 | <0.1 |

| 7 | ~90 | ~50 | ~6.9 | ~0.2 |

| 14 | ~80 | ~20 | ~6.8 | ~0.4 |

| 21 | ~70 | <10 | ~6.7 | <0.8 |

Note: These values are approximations and can be influenced by donor variability and processing methods.

Experimental Protocols

Measurement of Red Blood Cell ATP

Principle: The quantification of ATP in red blood cells is commonly performed using a luciferin-luciferase bioluminescence assay. The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The intensity of this emitted light is directly proportional to the ATP concentration.[16][17]

Methodology:

-

Sample Preparation:

-

An aliquot of the stored blood is obtained.

-

Red blood cells are lysed to release intracellular ATP, typically using a hypotonic buffer or a commercial lysing agent.

-

The resulting lysate is diluted to ensure the ATP concentration falls within the linear range of the assay.

-

-

Assay Procedure:

-

A standard curve is generated using known concentrations of ATP.

-

The luciferin-luciferase reagent is added to both the standards and the prepared samples.

-

Light emission is immediately quantified using a luminometer.

-

-

Data Analysis:

-

A standard curve is plotted with light intensity as a function of ATP concentration.

-

The ATP concentration in the samples is determined by interpolating their luminescence values on the standard curve.

-

Results are typically normalized to the hemoglobin concentration and expressed as μmol/g Hb.[18]

-

Measurement of Red Blood Cell 2,3-DPG

Principle: The concentration of 2,3-DPG is determined via an enzymatic assay. This method involves a series of coupled enzymatic reactions that culminate in the oxidation of NADH to NAD+. The corresponding decrease in absorbance at 340 nm is directly proportional to the initial amount of 2,3-DPG in the sample.[19]

Methodology:

-

Sample Preparation:

-

Proteins in the RBC lysate are precipitated using an acid (e.g., perchloric or trichloroacetic acid) to extract 2,3-DPG.

-

The acidic extract is then neutralized.

-

-

Assay Procedure:

-

The assay mixture contains the necessary enzymes (e.g., phosphoglycerate mutase, 2,3-diphosphoglycerate phosphatase) and cofactors, including NADH.

-

The reaction is initiated by the addition of the neutralized sample extract.

-

The change in absorbance at 340 nm is monitored over time with a spectrophotometer.

-

-

Data Analysis:

-

The 2,3-DPG concentration is calculated based on the change in absorbance, utilizing the molar extinction coefficient of NADH.

-

Results are often expressed as μmol/g Hb.

-

Measurement of Hemolysis

Principle: Hemolysis is quantified by measuring the concentration of free hemoglobin in the plasma using spectrophotometry.

Methodology:

-

Sample Preparation:

-

A blood sample is centrifuged to separate the plasma from the red blood cells.

-

-

Measurement:

-

The absorbance of the plasma is measured at a wavelength specific for hemoglobin (e.g., 540 nm).

-

The total hemoglobin concentration of the unit and the hematocrit are also determined.

-

-

Calculation:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = (Plasma Hemoglobin / Total Hemoglobin) x (100 - Hematocrit)[14]

-

Visualizing Biochemical Pathways and Experimental Workflows

Caption: Figure 1: Core Glycolytic Pathway in Red Blood Cells.

Caption: Figure 2: The Rapoport-Luebering Shunt for 2,3-DPG Synthesis.

Caption: Figure 3: General Experimental Workflow for Biochemical Analysis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. cephamls.com [cephamls.com]

- 3. Acid-citrate-dextrose - Wikipedia [en.wikipedia.org]

- 4. diyprp.com [diyprp.com]

- 5. Storage of Blood Components and its Significance | [meditropics.com]

- 6. The Importance of Acid-Citrate-Dextrose (ACD) in Preserving Blood Samples [needle.tube]

- 7. drugs.com [drugs.com]

- 8. Red blood cell storage lesion: causes and potential clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blood transfusion in the critically ill: does storage age matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stored blood has compromised oxygen unloading kinetics that can be normalized with rejuvenation and predicted from corpuscular side-scatter | Haematologica [haematologica.org]

- 11. Changes in 2,3-DPG content and oxygen affinity in erythrocytes stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Restoration of blood 2,3-diphosphoglycerate levels in multi-transfused patients: effect of organic and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sequential Hematological and Chemical Changes of Acid-Citrate-Dextrose(ACD) Preserved Blood [jpatholtm.org]

- 14. Red blood cells: Hemolysis | Professional Education [profedu.blood.ca]

- 15. Evaluation of the red cell hemolysis in packed red cells during processing and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Centrifugation-induced release of ATP from red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Restoration of intracellular ATP production in banked red blood cells improves inducible ATP export and suppresses RBC-endothelial adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Technical Guide to Acid Citrate Dextrose A (ACD-A) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acid Citrate (B86180) Dextrose Solution A (ACD-A), a critical anticoagulant used in a multitude of research applications. This document details its composition, formulation, mechanism of action, and provides standardized experimental protocols for its use, particularly in the preparation of platelet-rich plasma (PRP).

Composition and Formulation of ACD-A

ACD-A is a sterile, non-pyrogenic solution containing three key components: trisodium (B8492382) citrate, citric acid, and dextrose. These ingredients work in concert to prevent coagulation and maintain the viability of blood components for downstream applications.[1][2] Two primary formulations, Solution A and Solution B, are defined by the United States Pharmacopeia (USP), with Solution A being the more commonly used formulation in PRP preparation.[3][4]

The components of ACD-A each serve a distinct purpose:

-

Trisodium Citrate and Citric Acid : These components act as the primary anticoagulants by chelating, or binding, free ionized calcium in the blood.[5] Calcium is an essential cofactor in the blood coagulation cascade; its sequestration by citrate ions forms a non-ionized calcium-citrate complex, thereby preventing the activation of various clotting factors and halting the coagulation process.[1][6] The citric acid also contributes to the solution's acidic pH, which helps to minimize platelet activation.[1]

-

Dextrose : This simple sugar serves as a nutrient source for red blood cells and platelets, helping to maintain their metabolic activity and viability during storage and processing.[5][7]

The precise compositions of USP-defined ACD-A and ACD-B are summarized in the table below for easy comparison.

| Component | ACD-A Formulation (g/L) | ACD-B Formulation (g/L) | Function |

| Trisodium Citrate, Dihydrate | 22.0 | 13.2 | Anticoagulant (chelates calcium ions) |

| Citric Acid, Monohydrate | 8.0 | 4.8 | Anticoagulant (chelates calcium ions), pH regulation |

| Dextrose, Monohydrate | 24.5 | 14.7 | Maintains cell viability by providing a source of energy |

| Water for Injection | To make 1000 mL | To make 1000 mL | Sterile solvent |

Table 1: Composition of ACD-A and ACD-B Solutions as per USP standards.[2][3]

Mechanism of Action: Interruption of the Coagulation Cascade

The anticoagulant effect of ACD-A is achieved through the chelation of ionized calcium (Ca²⁺), a critical cofactor for several enzymatic steps in the coagulation cascade. By binding to Ca²⁺, citrate effectively removes it from the plasma, thereby inhibiting the activation of key clotting factors and preventing the formation of a fibrin (B1330869) clot.

Caption: Inhibition of the Coagulation Cascade by Citrate.

Experimental Protocols

Preparation of Sterile ACD-A Solution for Laboratory Use

This protocol outlines the steps for preparing 1 liter of ACD-A solution for research purposes. Aseptic techniques should be strictly followed throughout the procedure.

Materials:

-

Trisodium citrate, dihydrate (USP grade): 22.0 g

-

Citric acid, monohydrate (USP grade): 8.0 g

-

Dextrose, monohydrate (USP grade): 24.5 g

-

Water for Injection (WFI), sterile: to 1000 mL

-

Sterile 1 L graduated cylinder

-

Sterile 1 L glass beaker or flask

-

Sterile magnetic stir bar and stir plate

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles

Procedure:

-

In a laminar flow hood, measure out the required amounts of trisodium citrate, citric acid, and dextrose using a calibrated analytical balance.

-

Add approximately 800 mL of sterile WFI to the sterile beaker or flask.

-

Place the sterile magnetic stir bar in the beaker and place it on the stir plate.

-

While stirring, slowly add the pre-weighed trisodium citrate, citric acid, and dextrose to the water.

-

Continue stirring until all components are completely dissolved.

-

Add sterile WFI to bring the final volume to 1000 mL.

-

Verify that the pH of the solution is between 4.5 and 5.5 using a calibrated pH meter.

-

Sterile-filter the solution using a 0.22 µm filter unit into sterile storage bottles.

-

Label the bottles with the solution name (ACD-A), preparation date, and expiration date (typically 30 days when stored at 2-8°C).

Blood Collection using ACD-A

Proper blood collection technique is crucial to prevent premature platelet activation and ensure the quality of the sample.

Materials:

-

Sterile blood collection tubes containing ACD-A

-

Appropriate gauge needle (e.g., 21G) and vacutainer holder or syringe

-

Alcohol swabs

-

Gauze and bandage

Procedure:

-

Select a suitable vein for venipuncture, typically in the antecubital fossa.

-

Cleanse the site with an alcohol swab and allow it to air dry.

-

Perform the venipuncture and collect the desired volume of blood into the ACD-A tube.

-

Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake the tube , as this can cause hemolysis and platelet activation.[8]

-

Process the blood sample as required for the specific research application within a timely manner.

Preparation of Platelet-Rich Plasma (PRP) using a Double-Spin Method

This protocol is a widely accepted method for preparing PRP for various research applications, including growth factor analysis and cell culture.

Materials:

-

Whole blood collected in ACD-A tubes

-

Refrigerated centrifuge with a swing-out rotor

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile pipettes

Procedure:

-

First Centrifugation (Soft Spin):

-

Centrifuge the ACD-A anticoagulated whole blood at 100-300 x g for 5-10 minutes at room temperature.[9] This initial spin is designed to separate the red blood cells and the buffy coat (containing leukocytes and platelets) from the plasma.

-

-

Plasma and Buffy Coat Collection:

-

Carefully aspirate the supernatant, which consists of the platelet-rich plasma and the underlying buffy coat, without disturbing the red blood cell layer.

-

Transfer the collected plasma and buffy coat to a new sterile conical tube.

-

-

Second Centrifugation (Hard Spin):

-

Centrifuge the collected plasma and buffy coat at 400-700 x g for 10-17 minutes at room temperature.[9] This second, harder spin will pellet the platelets at the bottom of the tube.

-

-

PRP Isolation:

-

Carefully remove the upper two-thirds of the supernatant, which is now platelet-poor plasma (PPP).

-

Gently resuspend the platelet pellet in the remaining one-third of the plasma to obtain the final platelet-rich plasma (PRP).

-

Caption: Workflow for Platelet-Rich Plasma (PRP) Preparation.

Quality Control and Best Practices

-

Aseptic Technique: Maintain sterility throughout all procedures to prevent contamination of blood samples and prepared solutions.[10]

-

Proper Mixing: Ensure gentle but thorough mixing of blood with ACD-A immediately after collection to prevent microclot formation.[8]

-

Temperature Control: Unless the protocol specifies otherwise, perform all processing steps at room temperature to maintain platelet viability.

-

Centrifuge Calibration: Regularly calibrate centrifuges to ensure accurate and reproducible results.

-

Validation: For specific applications, it is advisable to validate the PRP preparation protocol by quantifying platelet concentration and assessing platelet activation markers.

Conclusion

ACD-A is an indispensable tool in research, enabling the preservation and processing of blood samples for a wide array of downstream applications. A thorough understanding of its composition, mechanism of action, and the adherence to standardized protocols are paramount for obtaining high-quality, reproducible data. This guide provides a foundational framework for the effective use of ACD-A in the laboratory setting.

References

- 1. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drprpusa.com [drprpusa.com]

- 3. droracle.ai [droracle.ai]

- 4. kdlnc.com [kdlnc.com]

- 5. diyprp.com [diyprp.com]

- 6. creative.science [creative.science]

- 7. The Importance of Acid-Citrate-Dextrose (ACD) in Preserving Blood Samples [needle.tube]

- 8. ippocare.com [ippocare.com]

- 9. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide to Acid Citrate Dextrose (ACD) Solutions A and B for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acid Citrate (B86180) Dextrose (ACD) Solution A and Solution B, two critical anticoagulants used in a wide array of laboratory procedures. Understanding the nuanced differences in their composition, mechanism of action, and optimal applications is paramount for ensuring the integrity and validity of experimental results.

Core Composition and Formulation

ACD solutions are sterile, non-pyrogenic formulations of citric acid, sodium citrate, and dextrose. Their primary function is to prevent blood coagulation and preserve cell viability during storage and processing. The two formulations, ACD-A and ACD-B, differ in the concentration of their constituent components, which in turn influences their anticoagulant potency and suitability for specific applications.

Data Presentation: Quantitative Composition of ACD Solutions

The precise concentrations of the active ingredients in Solution A and Solution B are detailed below. Note that concentrations can be expressed for anhydrous or hydrated forms of the ingredients; the most commonly cited formulations are presented here.

| Component | ACD Solution A | ACD Solution B | Function |

| Trisodium Citrate (dihydrate) | 22.0 g/L | 13.2 g/L | Anticoagulant (chelates calcium) |

| Citric Acid (anhydrous) | 7.3 g/L - 8.0 g/L | 4.4 g/L - 4.8 g/L | Lowers pH to optimize preservation |

| Dextrose (monohydrate) | 24.5 g/L | 14.7 g/L | Provides energy for cell metabolism, maintaining viability |

| Typical pH Range | 4.5 - 5.5 | 5.5 - 6.0 | Influences anticoagulant speed and cell stress |

Sources:

Mechanism of Action: Anticoagulation and Preservation

The anticoagulant effect of both ACD-A and ACD-B is achieved through the same fundamental mechanism: the chelation of ionized calcium (Ca²⁺) by the citrate ions in the solution.

-

Interruption of the Coagulation Cascade : Calcium ions are a critical cofactor for several enzymatic steps in the blood coagulation cascade, including the activation of Factors II, VII, IX, and X. By binding to free calcium in the blood, citrate forms a non-ionized calcium-citrate complex. This makes calcium unavailable to the coagulation system, effectively halting the cascade and preventing the formation of a fibrin (B1330869) clot.

-

Cellular Preservation : Dextrose is included in the solution to serve as a nutrient source for red blood cells and platelets. It supports cellular metabolism, helping to maintain the viability and functionality of these components during extracorporeal processing and storage. The acidic nature of the solution also helps to maximize platelet recovery.

Caption: Mechanism of ACD Anticoagulation.

Key Differences and Primary Laboratory Applications

The choice between ACD-A and ACD-B is dictated by the specific requirements of the downstream application, particularly the need for strong anticoagulation versus gentle cell handling.

| Feature | ACD Solution A | ACD Solution B | Rationale and Application Focus |

| Anticoagulant Potency | Stronger and Faster | Milder | ACD-A's higher citrate concentration provides rapid and robust anticoagulation, making it ideal for high-volume or rapid processing needs. |

| Acidity (pH) | More Acidic (pH ~4.5-5.0) | Less Acidic (pH ~5.5-6.0) | The lower pH of ACD-A can be more stressful on cell membranes. ACD-B's milder acidity is better for preserving the integrity of sensitive cells or for long-term extracorporeal circuits. |

| Primary Applications | - Apheresis : Used in devices for collecting specific blood components like platelets or plasma. - Platelet-Rich Plasma (PRP) Preparation : Preserves platelet integrity and function. Studies have shown ACD-A can yield higher concentrations of growth factors like TGF-β1 compared to other anticoagulants. - DNA & Genetic Testing : Excellent for preserving white blood cells, the primary source of DNA, leading to higher yields and quality. - Immunohematology & HLA Typing : Used for whole blood immunology determinations. | - Specialized Tissue Compatibility Testing : Preferred when a gentler anticoagulant is required. - Sensitive Cell Handling : Used in research for platelet studies, flow cytometry, and cell culture where minimizing cellular stress is critical. - Pediatric/Geriatric Applications : The milder nature of ACD-B may be advantageous in certain clinical contexts with sensitive patient populations. |

Sources:

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility. Below are detailed methodologies for common laboratory procedures involving ACD solutions.

Protocol 1: Whole Blood Sample Collection in ACD Tubes

This protocol outlines the standard procedure for collecting venous blood for laboratory analysis.

Materials:

-

Appropriate gauge needle and tube holder

-

Yellow-top collection tube (ACD Solution A or B as required)

-

Tourniquet

-

70% Isopropyl alcohol swabs

-

Gauze and bandage

-

Personal Protective Equipment (PPE)

Methodology:

-

Patient Identification: Verify the patient's identity using at least two identifiers.

-

Preparation: Label the ACD tube with the patient's full name, a unique identification number, and the date and time of collection.

-

Site Selection: Apply a tourniquet and select a suitable vein, typically in the antecubital fossa.

-

Aseptic Technique: Cleanse the venipuncture site with an alcohol swab and allow it to air dry completely.

-

Venipuncture: Perform the venipuncture. Once blood flow is established, attach the ACD tube to the holder.

-

Tube Filling: Allow the tube to fill to the indicated volume. It is critical to ensure the correct blood-to-anticoagulant ratio.

-

Mixing: As soon as the tube is removed from the holder, gently invert it 8-10 times to ensure thorough mixing of the blood with the ACD solution. Do not shake , as this can cause hemolysis.

-

Post-Collection Care: Remove the needle and apply pressure to the site with gauze. Bandage the site once bleeding has stopped.

-

Storage and Transport: Store the collected sample at the temperature specified by the downstream assay protocol (typically room temperature or 2-8°C). Transport to the laboratory for processing.

Sources:

Protocol 2: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood collected in ACD tubes using density gradient centrifugation.

Materials:

-

Whole blood collected in an ACD tube

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)

-

50 mL conical centrifuge tubes

-

Sterile serological pipettes

-

Centrifuge with a swinging-bucket rotor

-

Hemocytometer or automated cell counter

Methodology:

-

Dilution: Dilute the ACD-anticoagulated whole blood with an equal volume of sterile PBS at room temperature in a 50 mL conical tube.

-

Gradient Preparation: Add 15 mL of the density gradient medium to a new 50 mL conical tube.

-

Layering: Carefully and slowly layer the 30 mL of diluted blood on top of the density gradient medium. Use a pipette to dispense the blood against the side of the tube to minimize mixing at the interface.

-

Centrifugation: Centrifuge the tube at 400-700 x g for 20-30 minutes at room temperature with the brake off . This slow deceleration prevents disruption of the separated layers.

-

Cell Harvesting: After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma

-

Second layer: A cloudy band of PBMCs (the "buffy coat")

-

Third layer: Clear density gradient medium

-

Bottom layer: Red blood cells and granulocytes Carefully aspirate the top plasma layer. Using a clean pipette, collect the PBMC layer at the interface.

-

-

Washing: Transfer the collected PBMCs to a new 50 mL tube. Add at least 3 volumes of PBS (e.g., 30 mL) to wash the cells and dilute the density gradient medium.

-

Pelleting: Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

-

Final Wash: Resuspend the cell pellet in PBS and repeat the centrifugation step (300 x g for 5 minutes).

-

Quantification: Resuspend the final cell pellet in a known volume of an appropriate buffer or culture medium. Perform a cell count using a hemocytometer or automated counter to determine cell concentration and viability. The isolated PBMCs are now ready for downstream applications such as cell culture, flow cytometry, or cryopreservation.

Sources:

Caption: Experimental Workflow for PBMC Isolation.

Summary and Recommendations

The selection between ACD-A and ACD-B is a critical decision that directly impacts experimental outcomes.

-

Choose ACD Solution A for applications demanding robust and rapid anticoagulation. It is the standard for apheresis, PRP preparation, and studies requiring high-quality DNA from leukocytes. Researchers should, however, be mindful of its higher acidity and potential for inducing cellular stress.

-

Choose ACD Solution B for experiments involving sensitive cells or when a milder anticoagulant effect is sufficient. Its less acidic nature makes it preferable for certain tissue typing protocols, specialized cell culture, and applications where maintaining maximum cellular integrity is the highest priority.

By carefully considering the compositional differences and aligning the choice of solution with the specific demands of the experimental protocol, researchers can ensure the collection of high-quality, reliable data.

Caption: Logical Flow for Selecting ACD-A vs. ACD-B.

The Pivotal Role of Dextrose in Acid Citrate Dextrose (ACD) Solution for Red Blood Cell Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Citrate (B86180) Dextrose (ACD) solution has been a cornerstone of blood preservation for decades, significantly extending the viability of red blood cells (RBCs) ex vivo. While the citrate component is well-understood for its anticoagulant properties via calcium chelation, the integral role of dextrose is critical for maintaining cellular integrity and function during storage. This technical guide provides a comprehensive examination of the multifaceted role of dextrose in ACD solution, focusing on its impact on RBC metabolism, the mitigation of storage lesions, and the underlying signaling pathways that govern cell survival.

The Composition and Function of ACD Solution Components

ACD solution is a sterile, aqueous solution containing citric acid, sodium citrate, and dextrose. Two primary formulations are used:

-

ACD Solution A (ACD-A): Contains higher concentrations of citrate and dextrose.

-

ACD Solution B (ACD-B): A more dilute formulation.

The primary functions of each component are:

-

Citric Acid and Sodium Citrate: Act as anticoagulants by chelating free calcium ions (Ca²⁺) in the blood, which are essential co-factors in the coagulation cascade. This prevents the formation of blood clots.

-

Dextrose (D-glucose): Serves as the primary energy substrate for stored red blood cells. RBCs lack mitochondria and are therefore entirely dependent on glycolysis for the production of adenosine (B11128) triphosphate (ATP).

The Central Role of Dextrose in Red Blood Cell Metabolism and Viability

The maintenance of red blood cell viability during storage is intrinsically linked to the cell's ability to generate ATP. Dextrose from the ACD solution is transported into the RBC and metabolized through two main pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Glycolysis: The Engine of ATP Production

Glycolysis is the primary metabolic pathway in stored RBCs, converting glucose into lactate. This process yields a net production of ATP, which is crucial for:

-

Maintaining Ion Gradients: Powering ion pumps, such as Na⁺/K⁺-ATPase and Ca²⁺-ATPase, to maintain the electrochemical gradients across the cell membrane. Disruption of these gradients can lead to cell swelling and eventual lysis.

-

Preserving Membrane Integrity: ATP is required for the phosphorylation of membrane proteins, which is essential for maintaining the biconcave shape and deformability of RBCs. Loss of deformability can impair microvascular perfusion upon transfusion.

-

Preventing Membrane Vesiculation: Adequate ATP levels help prevent the blebbing and release of microvesicles from the RBC membrane, a hallmark of storage-induced cell damage.

Pentose Phosphate Pathway (PPP): The Shield Against Oxidative Stress

A portion of the glucose metabolized in RBCs is shunted into the pentose phosphate pathway. The primary function of the PPP in this context is the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). NADPH is a critical reducing equivalent that:

-

Regenerates Glutathione (B108866): NADPH is essential for the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH) by glutathione reductase.

-

Combats Oxidative Damage: GSH is a potent antioxidant that neutralizes reactive oxygen species (ROS), protecting cellular components, including hemoglobin and membrane lipids, from oxidative damage. Oxidative stress is a major contributor to the "storage lesion" in RBCs.

The interplay between these two pathways is crucial. A sufficient supply of dextrose ensures both adequate ATP production for cellular energy demands and a robust antioxidant defense system to counteract the oxidative stress inherent in storage conditions.

Quantitative Data on Red Blood Cell Storage in Citrate-Dextrose Solutions

The following tables summarize key quantitative data related to the storage of red blood cells in citrate-dextrose based solutions.

Table 1: Impact of Dextrose Concentration on Hemolysis in Stored Blood

| Final Dextrose Concentration in Blood Mixture (%) | Hemolysis after 30 Days at 2°C (%) |

| < 3 | Increased |

| 3 - 5.4 | Minimal (Optimal Range) |

| > 10 | Increased |

Data adapted from DeGowin, E. L., Harris, J. E., & Bell, J. (1941). Rates of Hemolysis in Human Blood Stored in Dextrose Solutions and in Other Mixtures. Proceedings of the Society for Experimental Biology and Medicine, 49(4), 685–687.[1]

Table 2: Changes in Key Metabolic Markers in Red Blood Cells Stored in CPDA-1 (a citrate-phosphate-dextrose-adenine solution)

| Storage Day | ATP (% of initial) | 2,3-DPG (% of initial) | Extracellular K⁺ (mEq/L) | Plasma pH | Hemolysis (%) |

| 0 | 100 | 100 | ~4 | ~7.0 | < 0.1 |

| 7 | ~95 | ~70 | ~15 | ~6.8 | ~0.2 |

| 14 | ~85 | < 10 | ~30 | ~6.7 | ~0.4 |

| 21 | ~75 | < 5 | ~45 | ~6.6 | ~0.6 |

| 28 | ~60 | < 5 | ~55 | ~6.5 | ~0.7 |

| 35 | ~50 | < 5 | ~65 | ~6.4 | < 0.8 |

Note: CPDA-1 contains dextrose and provides a comparable environment to ACD for observing general metabolic trends during storage. Data compiled from multiple sources on red blood cell storage lesions.[2][3]

Signaling Pathways Influenced by Dextrose Metabolism

Dextrose metabolism, or its deprivation, has a profound impact on key signaling pathways that regulate cellular stress responses and survival.

Glycolysis and Pentose Phosphate Pathway

The flux of glucose through glycolysis and the PPP is a fundamental process directly providing ATP and NADPH for RBC viability.

AMPK Signaling Pathway in Response to Energy Stress

The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status. Under conditions of low glucose and consequently low ATP (high AMP/ATP ratio), AMPK is activated. In nucleated cells, AMPK activation shifts metabolism towards catabolic, ATP-producing pathways. While the full extent of AMPK signaling in anucleated RBCs is still under investigation, it is believed to play a role in regulating glycolysis and responding to energy depletion.

Keap1-Nrf2 Pathway and Oxidative Stress Response

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, which is exacerbated by insufficient NADPH from the PPP due to limited dextrose, Nrf2 is released from its inhibitor Keap1. Nrf2 then translocates to the nucleus (in precursor cells) to upregulate the expression of antioxidant enzymes. While mature RBCs cannot synthesize new proteins, the foundational level of these protective enzymes, established during erythropoiesis, is critical. Dextrose availability is key to maintaining the NADPH levels that fuel this antioxidant system.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of red blood cell viability and the effects of dextrose.

Protocol 1: Determination of Hemolysis in Stored Red Blood Cells

Objective: To quantify the percentage of hemolyzed red blood cells in a stored blood sample.

Materials:

-

Stored blood sample in ACD solution

-

Spectrophotometer

-

Centrifuge

-

Phosphate-buffered saline (PBS)

-

Drabkin's reagent (or similar hemoglobin determination reagent)

-

0.1% Sodium Carbonate solution

Procedure:

-

Gently mix the stored blood unit to ensure a homogenous sample.

-

Aseptically remove a small aliquot (e.g., 2 mL) of the blood suspension.

-

Centrifuge the aliquot at 1,500 x g for 10 minutes to pellet the intact red blood cells.

-

Carefully collect the supernatant (plasma).

-

Measure the free hemoglobin in the supernatant using a spectrophotometer, often by converting hemoglobin to a stable derivative with Drabkin's reagent and reading the absorbance at 540 nm.

-

To determine the total hemoglobin, lyse a known volume of the original blood suspension with a hypotonic solution (e.g., deionized water) or a detergent.

-

Measure the hemoglobin concentration in the lysate.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = (Free Hemoglobin in Supernatant / Total Hemoglobin) x 100

Protocol 2: Measurement of ATP Levels in Stored Red Blood Cells

Objective: To quantify the intracellular ATP concentration in stored RBCs as an indicator of metabolic activity and viability.

Materials:

-

Stored blood sample in ACD solution

-

ATP bioluminescence assay kit (containing luciferase, luciferin, and ATP standard)

-

Luminometer

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

-

Tris-EDTA buffer

Procedure:

-

Collect a small aliquot of the stored blood suspension.

-

Perform a red blood cell count to determine the cell concentration.

-

To extract ATP, add a known volume of the blood sample to a tube containing ice-cold TCA or PCA to precipitate proteins and lyse the cells.

-

Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

-

Neutralize the supernatant containing the ATP with a suitable buffer (e.g., Tris-acetate).

-

Prepare a standard curve using the ATP standard provided in the kit.

-

In a luminometer tube, add the luciferase-luciferin reagent.

-

Inject a small volume of the extracted sample or the ATP standard into the luminometer tube.

-

Measure the light emission (luminescence), which is directly proportional to the ATP concentration.

-

Calculate the ATP concentration in the sample based on the standard curve and normalize it to the red blood cell count (e.g., in µmol/10¹⁰ RBCs).

Protocol 3: Flow Cytometry Analysis of Red Blood Cell Viability using Annexin V and Propidium Iodide (PI)

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic red blood cells using flow cytometry.

Materials:

-

Stored blood sample in ACD solution

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (containing calcium)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Collect a small aliquot of the stored blood and dilute it in PBS.

-

Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

-

Wash the cells again with PBS.

-

Resuspend the red blood cells in Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of Annexin V binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Dextrose is an indispensable component of Acid Citrate Dextrose solution, playing a vital role in the preservation of red blood cell viability. Its metabolism through glycolysis and the pentose phosphate pathway provides the necessary ATP to maintain cellular integrity and function, and the NADPH to combat oxidative stress. A thorough understanding of the biochemical and signaling pathways influenced by dextrose availability is crucial for the development of improved blood storage solutions and for ensuring the quality and efficacy of transfused red blood cells. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of RBC viability, enabling researchers and drug development professionals to further investigate and optimize cell preservation strategies.

References

Understanding the chelating properties of citrate in biological samples.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate (B86180), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a multifaceted role in biological systems that extends far beyond its metabolic functions.[1] Its unique structural characteristics, featuring three carboxyl groups and a hydroxyl group, make it an exceptionally effective chelating agent for di- and trivalent metal ions. This ability to bind with metal cations, particularly calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), is fundamental to many of its physiological and pathophysiological effects.[1] This technical guide provides an in-depth exploration of the chelating properties of citrate in biological samples, offering researchers and drug development professionals a comprehensive resource on its mechanisms of action, experimental characterization, and biological significance.

Mechanism of Chelation

Citrate's chelating ability stems from the formation of stable, ring-like structures with metal ions, a process driven by the coordination of the metal ion with the carboxyl and hydroxyl groups of the citrate molecule. This sequestration of metal ions alters their bioavailability and reactivity, thereby influencing a wide range of biological processes.

One of the most well-documented roles of citrate as a chelating agent is its use as an anticoagulant.[2][3][4] In blood samples, citrate avidly binds to ionized calcium (Ca²⁺), an essential cofactor for several key enzymatic reactions in the coagulation cascade.[2][3][5] By reducing the concentration of free Ca²⁺, citrate effectively inhibits the activation of clotting factors and prevents the formation of a fibrin (B1330869) clot.[2][3] This property is routinely exploited in blood collection tubes and during apheresis procedures to maintain the liquid state of blood samples.[3][4]

Beyond calcium, citrate also forms stable complexes with other biologically crucial metal ions. It plays a role in the homeostasis of iron, with citrate-iron complexes being involved in iron transport and metabolism.[6] The chelation of iron by citrate can also modulate oxidative stress by preventing iron from participating in the Fenton reaction, which generates harmful reactive oxygen species. Furthermore, citrate's interaction with zinc and magnesium can influence the activity of numerous metalloenzymes that require these ions as cofactors.[1]

Quantitative Data on Citrate-Metal Ion Interactions

The strength of the interaction between citrate and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for citrate with several biologically relevant divalent cations.

| Metal Ion | Log K₁ (ML) | Log K₂ (ML₂) | Conditions | Reference |

| Ca²⁺ | 3.5 | - | 25 °C, 0.1 M KNO₃ | (Field et al., 1974) |

| Mg²⁺ | 3.3 | - | 25 °C, 0.1 M KNO₃ | (Field et al., 1974) |

| Fe²⁺ | 4.4 | - | 25 °C, 0.1 M KNO₃ | [2] |

| Fe³⁺ | 11.9 | - | 25 °C, 0.1 M KNO₃ | [2] |

| Zn²⁺ | 4.9 | 8.1 | 25 °C, 0.1 M KNO₃ | [7] |

| Ni²⁺ | 5.4 | - | 30 °C, 0.1 M NaClO₄ | (Sillén & Martell, 1971) |

| Co²⁺ | 4.8 | - | 30 °C, 0.1 M NaClO₄ | (Sillén & Martell, 1971) |

| Mn²⁺ | 3.9 | - | 30 °C, 0.1 M NaClO₄ | (Sillén & Martell, 1971) |

Note: M represents the metal ion and L represents the citrate ligand. ML denotes a 1:1 complex and ML₂ denotes a 1:2 complex.

Experimental Protocols

Preparation of Citrate Buffer

Citrate buffers are widely used in biological research to maintain a stable pH.[8][9][10]

Materials:

-

Citric acid monohydrate (FW: 210.14 g/mol )

-

Trisodium (B8492382) citrate dihydrate (FW: 294.10 g/mol )

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure for 0.1 M Citrate Buffer (pH 5.0):

-

Prepare a 0.1 M solution of citric acid monohydrate by dissolving 21.014 g in 1 L of distilled water.

-

Prepare a 0.1 M solution of trisodium citrate dihydrate by dissolving 29.41 g in 1 L of distilled water.

-

To prepare 100 mL of 0.1 M citrate buffer at pH 5.0, mix 20.5 mL of the 0.1 M citric acid solution with 29.5 mL of the 0.1 M trisodium citrate solution.

-

Adjust the final volume to 100 mL with distilled water.

-

Verify the pH using a calibrated pH meter and adjust as necessary with dilute HCl or NaOH.

Colorimetric Assay for Demonstrating Iron Chelation by Citrate

This protocol provides a simple visual demonstration of citrate's ability to chelate iron(III) ions using the colored complex formed between iron(III) and thiocyanate (B1210189).

Materials:

-

Ferric chloride (FeCl₃) solution (0.1 M)

-

Potassium thiocyanate (KSCN) solution (0.1 M)

-

Sodium citrate solution (0.1 M)

-

Distilled water

-

Test tubes and rack

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Label three test tubes: "Control," "Fe-SCN," and "Fe-SCN + Citrate."

-

In the "Control" tube, add 2 mL of distilled water.

-

In the "Fe-SCN" tube, add 1 mL of 0.1 M FeCl₃ solution and 1 mL of 0.1 M KSCN solution. Observe the formation of a deep red color, which is characteristic of the [Fe(SCN)(H₂O)₅]²⁺ complex.

-

In the "Fe-SCN + Citrate" tube, add 1 mL of 0.1 M FeCl₃ solution and 1 mL of 0.1 M KSCN solution.

-

To the "Fe-SCN + Citrate" tube, add 1 mL of 0.1 M sodium citrate solution.

-

Observe the color change. The deep red color will fade or disappear as citrate chelates the Fe³⁺ ions, displacing the thiocyanate and forming a more stable, colorless or pale yellow iron-citrate complex.

-

For quantitative analysis, measure the absorbance of the solutions at the wavelength of maximum absorbance for the Fe-SCN complex (around 480 nm) using a spectrophotometer. A decrease in absorbance in the presence of citrate indicates chelation.

In Vitro Assessment of Citrate's Anticoagulant Effect

This protocol demonstrates the anticoagulant properties of citrate by measuring its effect on the clotting time of recalcified plasma.

Materials:

-

Freshly collected whole blood in a tube containing 3.2% or 3.8% sodium citrate.

-

Plasma obtained by centrifugation of the citrated whole blood.

-

Calcium chloride (CaCl₂) solution (0.025 M).

-

Water bath at 37°C.

-

Stopwatch.

-

Test tubes.

Procedure:

-

Pipette 0.1 mL of the citrated plasma into a clean test tube.

-

Incubate the plasma at 37°C for 2-3 minutes.

-

Initiate the clotting reaction by adding 0.2 mL of the pre-warmed 0.025 M CaCl₂ solution to the plasma.

-

Simultaneously start the stopwatch.

-

Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

-

Stop the stopwatch as soon as the clot is formed and record the clotting time.

-

To demonstrate the effect of citrate concentration, the experiment can be repeated with plasma samples to which varying concentrations of additional citrate have been added prior to recalcification. An increase in clotting time with increasing citrate concentration demonstrates its dose-dependent anticoagulant effect.

Visualizations

Signaling Pathway: The Blood Coagulation Cascade and the Role of Citrate

Caption: Citrate's role in the coagulation cascade.

Experimental Workflow: Assessing Metalloenzyme Inhibition by Citrate

Caption: Workflow for metalloenzyme inhibition assay.

Conclusion

The chelating properties of citrate are integral to its diverse biological functions, from its well-established role as an anticoagulant to its more nuanced involvement in metal ion homeostasis and enzyme regulation. For researchers and professionals in drug development, a thorough understanding of citrate's ability to sequester metal ions is crucial for interpreting experimental results, designing effective assays, and developing novel therapeutic strategies. The quantitative data, experimental protocols, and visual workflows provided in this guide offer a solid foundation for further investigation into the significant and varied roles of citrate in biological systems.

References

- 1. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation and stability of zinc(II) and cadmium(II) citrate complexes in aqueous solution at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Acid citrate dextrose solution's effect on blood pH and its implications.

An In-Depth Technical Guide to the Effects of Acid Citrate (B86180) Dextrose (ACD) Solution on Blood pH and Its Implications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Citrate Dextrose (ACD) solution is a sterile, non-pyrogenic anticoagulant formulation indispensable in transfusion medicine, apheresis procedures, and the preparation of platelet-rich plasma (PRP).[1][2] Its efficacy is rooted in a dual-action mechanism: the chelation of ionized calcium by citrate to prevent coagulation and the provision of dextrose as a cellular energy substrate.[3][4] A critical, and often leveraged, characteristic of ACD solution is its acidic nature, which immediately lowers the pH of whole blood upon mixture. This guide provides a comprehensive technical examination of the chemical basis for this pH shift, its profound implications for blood component viability and function ex vivo, and the subsequent metabolic sequelae that occur in vivo following transfusion or reinfusion. We will detail the biochemical pathways affected, present quantitative data from relevant studies, and provide standardized experimental protocols for assessing these effects.

Composition of this compound (ACD) Solutions

ACD is available in two primary formulations, designated as Solution A and Solution B, which differ in the concentration of their components.[1][5] These solutions are composed of citric acid, sodium citrate, and dextrose dissolved in water for injection.[6][7] The acidic pH of the solution, typically ranging from 4.5 to 5.5, is crucial for preventing the caramelization of glucose during autoclaving and for optimizing red blood cell preservation.[1][8]

Table 1: Composition of USP Standard ACD Solutions

| Component | Solution A (ACD-A) per 1000 mL | Solution B (ACD-B) per 1000 mL | Molar Concentration (ACD-A) | Function |

|---|---|---|---|---|

| Citric Acid (Anhydrous) | 7.3 g | 4.4 g | ~42 mM[9] | pH regulation, provides acidic environment.[6][8] |

| Sodium Citrate (Dihydrate) | 22.0 g | 13.2 g | ~75 mM[9] | Anticoagulant (Calcium Chelator).[3][10] |

| Dextrose (Monohydrate) | 24.5 g | 14.7 g | ~136 mM[9] | Red blood cell energy substrate, maintains viability.[3][4] |

| Water for Injection | To make 1000 mL | To make 1000 mL | N/A | Solvent. |

Note: Formulations can vary slightly between manufacturers. The values presented are based on USP standards.[1][5]

The Immediate Effect of ACD on Blood pH

The primary mechanism by which ACD solution lowers blood pH is the introduction of an acidic fluid (pH 4.5-5.5) into the well-buffered physiological environment of blood (pH ~7.4). The citric acid and its conjugate base, sodium citrate, act as a buffer system within the solution. When added to blood, typically in a 1:7 to 1:10 ratio for PRP preparation, the excess hydrogen ions from the citric acid overwhelm the blood's natural bicarbonate buffering system, resulting in a net decrease in pH.[2][3] Studies have shown that the addition of ACD-A to blood can lower its pH to approximately 6.5, a level that is critical for minimizing platelet activation and maximizing recovery during processing.[5]

Caption: Logical flow illustrating the pH reduction of whole blood upon addition of ACD solution.

Implications of Ex Vivo pH Reduction

The acidic environment created by ACD is not merely a side effect but a crucial factor in the preservation and processing of blood components, particularly platelets and red blood cells.

Anticoagulation and Platelet Preservation

The primary anticoagulant effect of ACD is achieved by the citrate ions, which chelate ionized calcium (Ca²⁺) to form a non-ionized calcium-citrate complex.[5] Calcium is an essential cofactor in the enzymatic cascade of blood coagulation.[6][11] By making calcium unavailable, citrate effectively halts this cascade.[10]

The reduced pH further enhances the stability of platelets. A more acidic environment helps to impair the activation of residual thrombin and maintain the structural integrity and hemostatic functionality of platelets for extended periods, which is critical for the quality of PRP preparations.[5]

Caption: Diagram of ACD's dual mechanism for preventing coagulation and preserving platelets.

Red Blood Cell Storage and Oxygen Affinity

For stored blood, the acidic environment has a significant, time-dependent impact on red blood cell (RBC) metabolism and function. The activity of key glycolytic enzymes is pH-sensitive. The lower pH in ACD-stored blood inhibits glycolysis, which leads to a progressive decrease in the concentration of 2,3-diphosphoglycerate (2,3-DPG).[12][13]

2,3-DPG is a critical allosteric regulator of hemoglobin's affinity for oxygen. It binds preferentially to deoxygenated hemoglobin, stabilizing it and promoting the release of oxygen to the tissues.[12] As 2,3-DPG levels fall during storage, hemoglobin's affinity for oxygen increases.[13][14] This "left shift" in the oxyhemoglobin dissociation curve means that transfused RBCs may be less efficient at delivering oxygen to peripheral tissues until their 2,3-DPG levels are restored in vivo.[12][15]

Caption: Signaling pathway from ACD addition to impaired oxygen release by red blood cells.

In Vivo Implications and Citrate Metabolism

When ACD-anticoagulated blood is transfused into a patient, the citrate is rapidly metabolized, leading to systemic effects on acid-base balance and electrolyte levels.

The Citrate Metabolism Pathway

Citrate is primarily metabolized in the liver, with some metabolism also occurring in the kidneys and skeletal muscle.[16] It enters the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental series of biochemical reactions for energy production.[16][17] In this process, each molecule of citrate is ultimately converted into bicarbonate (HCO₃⁻) and energy.[16]

This metabolic conversion has a critical consequence: the generation of bicarbonate. This can lead to a paradoxical metabolic alkalosis, particularly in the context of massive transfusions where large volumes of citrate are administered.[16][18][19]

Caption: Simplified pathway of in vivo citrate metabolism leading to bicarbonate production.

Citrate Toxicity and Hypocalcemia

If the rate of citrate infusion exceeds the body's metabolic capacity (e.g., in rapid, massive transfusions or in patients with hepatic dysfunction), citrate can accumulate in the systemic circulation.[19][20] This accumulation leads to the chelation of systemic ionized calcium, causing acute hypocalcemia.[21][22][23]

Hypocalcemia is the primary manifestation of citrate toxicity and can have severe physiological consequences, including perioral tingling, paresthesias, muscle spasms, tetany, and, in severe cases, cardiac arrhythmias and hypotension.[23][24] Therefore, monitoring of ionized calcium levels is crucial during procedures involving large volumes of citrated blood, such as apheresis or massive transfusion protocols.[21][22]

Table 2: Quantitative Data on Citrate Effects

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Blood pH | Addition of ACD-A for PRP preparation | Drops to ~6.5 | [5] |

| Ionized Calcium | Plateletpheresis with standard ACD | Average decrease of 32.4% | [25] |

| Ionized Calcium | Plateletpheresis with half-strength ACD | Average decrease of 16% | [25] |

| Citrate Infusion Rate | Threshold for clinical symptoms | < 65 mg/kg/h generally well-tolerated | [25] |

| 2,3-DPG Levels | Blood stored in ACD solution | Progressive decrease during storage |[12][13][14] |

Experimental Protocols

Protocol: Measurement of Blood pH after ACD Addition

Objective: To accurately determine the pH of a whole blood sample immediately after the addition of ACD-A solution.

Materials:

-

Freshly drawn whole blood (e.g., in a heparinized tube for baseline measurement).

-

ACD-A Solution (USP standard).

-

Calibrated blood gas analyzer or a laboratory-grade pH meter with a micro-electrode.

-

Precision micropipettes and sterile polypropylene (B1209903) tubes.

-

37°C water bath or heating block.

Methodology:

-

Baseline Measurement: a. Ensure the blood gas analyzer or pH meter is calibrated according to the manufacturer's instructions using standard buffer solutions (e.g., pH 6.840 and 7.384).[26] b. Draw an aliquot of the baseline whole blood sample into the analyzer and record the initial pH, pCO₂, and pO₂ at 37°C.

-

Sample Preparation: a. In a sterile polypropylene tube, use a precision micropipette to add a defined volume of whole blood (e.g., 700 µL). b. Using a separate clean tip, add the corresponding volume of ACD-A solution to achieve the desired ratio (e.g., 100 µL for a 1:7 ratio). c. Gently invert the tube 5-8 times to ensure thorough mixing. Avoid vigorous shaking to prevent hemolysis.

-

pH Measurement: a. Immediately introduce the ACD-blood mixture into the sample port of the blood gas analyzer. b. Record the pH value. It is crucial to perform this measurement promptly after mixing to capture the immediate effect before significant metabolic changes occur.

-

Data Analysis: a. Compare the initial pH of the whole blood to the pH of the ACD-blood mixture. b. Repeat the procedure in triplicate to ensure reproducibility and calculate the mean and standard deviation of the pH change.

Caption: Workflow for measuring the effect of ACD on blood pH.

Protocol: Quantification of Ionized Calcium During Simulated Apheresis

Objective: To measure the change in ionized calcium concentration in response to citrate infusion.

Materials:

-

Ion-Selective Electrode (ISE) analyzer for ionized calcium.

-

ACD-A Solution.

-

Whole blood or plasma.

-

Syringe pump for controlled infusion.

-

Stirred, temperature-controlled vessel (37°C).

Methodology:

-

Calibration and Baseline: a. Calibrate the ISE analyzer using manufacturer-provided calibrants. b. Establish a baseline ionized calcium reading from the starting blood/plasma sample.

-

Simulated Infusion: a. Place a known volume of blood/plasma in the temperature-controlled vessel. b. Using the syringe pump, infuse ACD-A solution at a clinically relevant, calculated rate (e.g., simulating 1.0-1.5 mg/kg/min).[23]

-

Serial Measurements: a. At defined time points (e.g., 0, 5, 10, 15, 30 minutes) during the infusion, draw a small aliquot of the sample from the vessel. b. Immediately analyze the aliquot for ionized calcium concentration using the ISE analyzer.

-

Data Analysis: a. Plot the ionized calcium concentration as a function of time or total volume of ACD infused. b. Calculate the percentage decrease from the baseline at each time point to quantify the effect of citrate chelation.

Conclusion

The addition of this compound solution to blood induces an immediate and significant decrease in pH, an effect that is fundamental to its function as an anticoagulant and preservative. This ex vivo acidification is critical for maintaining platelet integrity and preventing coagulation but also initiates a cascade of metabolic changes in stored red blood cells, most notably the depletion of 2,3-DPG and a subsequent increase in hemoglobin-oxygen affinity. In vivo, the metabolic clearance of citrate poses a different set of challenges, primarily the risk of hypocalcemia from citrate toxicity and the potential for metabolic alkalosis. A thorough understanding of these pH-related effects and their downstream implications is essential for professionals in research and drug development to optimize blood handling protocols, ensure the efficacy of blood-derived therapeutics like PRP, and maintain patient safety during transfusion and apheresis procedures.

References

- 1. Acid-citrate-dextrose - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. diyprp.com [diyprp.com]

- 4. The Importance of Acid-Citrate-Dextrose (ACD) in Preserving Blood Samples [needle.tube]

- 5. drprpusa.com [drprpusa.com]

- 6. drugs.com [drugs.com]

- 7. scribd.com [scribd.com]

- 8. Storage of Blood Components and its Significance | [meditropics.com]

- 9. ACD Formula A (Anticoagulant this compound) - Novatein Biosciences [novateinbio.com]

- 10. ACD-A Anticoagulant Citrate Dextrose Solution, Solution A, U.S.P., PN 9350, 30 mL NDC 23731-6051-3 [dailymed.nlm.nih.gov]